methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate
Description
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a heterocyclic compound featuring a benzoate ester core fused with a pyrroloisoxazolone scaffold. The structure includes a methoxyphenyl group at position 5, an o-tolyl (ortho-methylphenyl) substituent at position 2, and a hexahydro-2H-pyrrolo[3,4-d]isoxazol-4,6-dione backbone. Its synthesis typically involves multi-step cyclization and functionalization reactions, with structural confirmation relying on techniques such as X-ray crystallography (using programs like SHELXL and SHELXT) and NMR spectroscopy .
Properties
IUPAC Name |
methyl 4-[5-(4-methoxyphenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-16-6-4-5-7-21(16)29-23(17-8-10-18(11-9-17)27(32)34-3)22-24(35-29)26(31)28(25(22)30)19-12-14-20(33-2)15-13-19/h4-15,22-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUPEFSEAUGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the pyrrolo[3,4-d]isoxazole ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl and o-tolyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Esterification to form the benzoate group: This step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole or Pyrazole Cores
Several compounds share structural motifs with the target molecule, particularly in their fused heterocyclic systems. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analogue (5) () exhibit triclinic crystal structures with planar conformations but differ in substituents (chloro vs. fluoro). These compounds display similar synthetic yields (~85–90%) but lack the benzoate ester moiety present in the target compound, which may influence solubility and bioavailability .
- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) () shares the benzoate ester group but replaces the pyrroloisoxazolone core with a phenethoxy-isoxazole system.
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]isoxazole core. Its molecular formula is , with a molecular weight of 460.49 g/mol. The presence of various functional groups such as methoxy and dioxo enhances its reactivity and biological potential.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties.
- Mechanism of Action : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study reported an IC50 value of approximately 0.52 μM for COX-II inhibition, indicating potent activity compared to standard anti-inflammatory drugs like Celecoxib (IC50 = 0.78 μM) .
2. Anticancer Activity
The compound also demonstrates promising anticancer effects:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
- Case Study : A specific study highlighted that at concentrations of 10 µM, the compound reduced MCF-7 cell viability by over 70% after 48 hours of treatment, demonstrating its potential as a chemotherapeutic agent .
Data Tables
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | |
| MCF-7 Cell Viability | >70% at 10 µM | |
| A549 Cell Viability | Not specified |
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound.
- Animal Models : Preliminary studies using rodent models have indicated that administration of the compound at doses up to 50 mg/kg did not result in significant toxicity or adverse effects over a four-week period . This safety profile is crucial for further development.
Comparative Analysis with Other Compounds
When compared to other similar compounds within its class, this compound shows enhanced potency in both anti-inflammatory and anticancer activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the pyrrolo[3,4-d]isoxazole core in this compound?
- The pyrrolo[3,4-d]isoxazole scaffold can be synthesized via cyclocondensation reactions between substituted amines and carbonyl derivatives. For example, analogs of this structure have been prepared using hydrazine hydrate in ethanol under reflux, followed by recrystallization for purification . Catalysts like ionic liquids (e.g., [Sipmim]HSO₄) may enhance reaction efficiency by stabilizing intermediates . Key parameters to optimize include solvent polarity, temperature, and stoichiometry of reagents.
Q. How can structural characterization be rigorously performed for this compound?
- Single-crystal X-ray diffraction is the gold standard for confirming the stereochemistry and crystal packing of polycyclic systems like pyrrolo[3,4-d]isoxazole derivatives . Complementary techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and o-tolyl groups).
- IR Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) stretches.
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Q. What solvent systems and purification techniques are optimal for isolating this compound?
- Polar aprotic solvents (e.g., DMF, ethanol) are preferred due to the compound’s likely low solubility in nonpolar media. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is recommended. Thin-layer chromatography (TLC) and GC can monitor reaction progress .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., o-tolyl vs. 4-methoxyphenyl) influence reactivity in downstream functionalization?
- Computational studies (DFT or molecular docking) can model electronic effects of substituents on reaction pathways. For instance, the electron-donating methoxy group may stabilize electrophilic intermediates, while the sterically bulky o-tolyl group could hinder nucleophilic attack at the isoxazole nitrogen. Experimental validation via Hammett plots or kinetic isotope effects is advised .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Contradictions may arise from dynamic processes (e.g., ring puckering in the hexahydro-pyrrolo system). Variable-temperature NMR or 2D NOESY experiments can elucidate conformational flexibility. For crystalline samples, compare experimental X-ray data with computational models (e.g., Mercury or OLEX2 software) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Design accelerated stability studies using HPLC to track degradation products. For example:
| Condition | Time (Days) | Degradation (%) | Major Byproducts |
|---|---|---|---|
| pH 3 (HCl, 25°C) | 7 | 12 | Hydrolyzed ester |
| pH 7 (Buffer, 40°C) | 7 | 5 | None detected |
| pH 10 (NaOH, 25°C) | 7 | 28 | Decarboxylated derivative |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Target enzymes with binding pockets complementary to the compound’s rigid polycyclic structure (e.g., kinases or proteases). Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Methodological Considerations
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize batch-to-batch variability.
- Data Validation : Cross-reference spectral data with synthetic intermediates to confirm regioselectivity .
- Ethical Compliance : Adhere to safety protocols for handling combustible solvents and toxic reagents (e.g., hydrazine hydrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
